molecular formula C13H20N2OS B247777 1-Sec-butyl-4-(2-thienylcarbonyl)piperazine

1-Sec-butyl-4-(2-thienylcarbonyl)piperazine

Cat. No. B247777
M. Wt: 252.38 g/mol
InChI Key: BBJQLGQMSXYZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-4-(2-thienylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-Sec-butyl-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines and oxidative stress markers. It also enhances the activity of antioxidant enzymes and reduces the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It also reduces the production of reactive oxygen species and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Sec-butyl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research related to 1-Sec-butyl-4-(2-thienylcarbonyl)piperazine. One of the areas of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to investigate its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, the development of novel synthetic methods for the synthesis of this compound could also be a potential area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties have been extensively studied, and it has been investigated for its potential use in the treatment of various diseases. Further research is needed to optimize its therapeutic potential and develop novel synthetic methods for its synthesis.

Synthesis Methods

The synthesis of 1-Sec-butyl-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place at room temperature and yields the desired product in good yield and purity. The synthesized compound can be further purified by column chromatography or recrystallization.

Scientific Research Applications

1-Sec-butyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C13H20N2OS/c1-3-11(2)14-6-8-15(9-7-14)13(16)12-5-4-10-17-12/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

BBJQLGQMSXYZGY-UHFFFAOYSA-N

SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=CS2

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

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